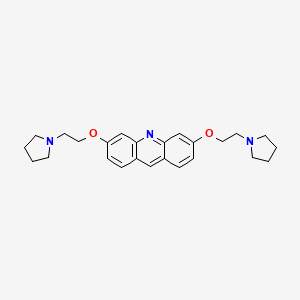methyl}-1H-imidazole CAS No. 89440-45-9](/img/structure/B14402672.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is a complex organic compound featuring an imidazole ring, a cyclopentyl group, and a phenylsulfanyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the use of Schiff’s base complex nickel catalyst for a one-pot microwave-assisted synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solventless microwave-assisted synthesis and catalytic cycloaddition reactions are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position using reagents like N-bromosuccinimide (NBS).
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position due to resonance stabilization.
Common Reagents and Conditions
Oxidation: NBS, catalytic HBr, and DMSO.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with NBS results in the formation of brominated derivatives .
Scientific Research Applications
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopentyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclohexyl-1H-imidazole-4-carboxylic acid hydrochloride
- 1-Cyclobutyl-1H-imidazole-4-carboxylic acid hydrochloride
Uniqueness
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-imidazole is unique due to the presence of the 4-chlorophenyl and phenylsulfanyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
89440-45-9 |
|---|---|
Molecular Formula |
C21H21ClN2S |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]imidazole |
InChI |
InChI=1S/C21H21ClN2S/c22-18-10-8-17(9-11-18)21(12-4-5-13-21)20(24-15-14-23-16-24)25-19-6-2-1-3-7-19/h1-3,6-11,14-16,20H,4-5,12-13H2 |
InChI Key |
TZTCYPZSNMPMDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=CN=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
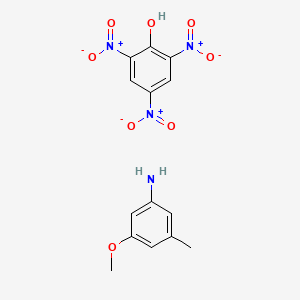
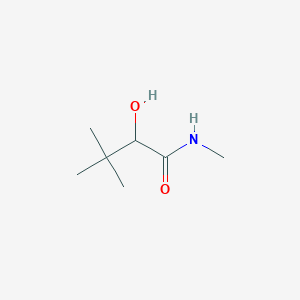
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
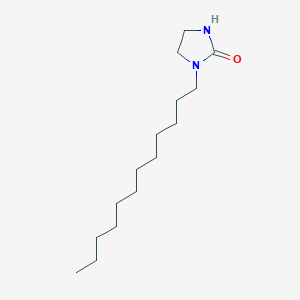
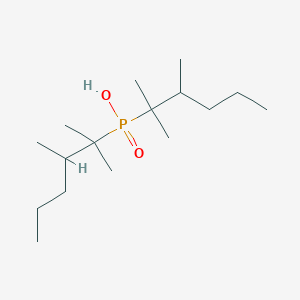
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

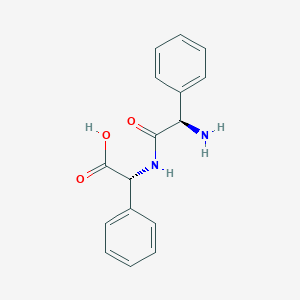
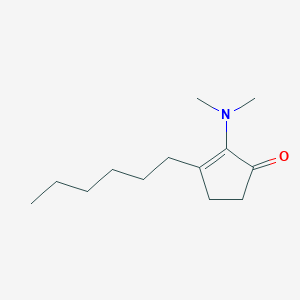
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

